Cloruro de rutenio(III) hidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ruthenium(III) chloride hydrate, with the chemical formula RuCl₃·xH₂O, is a dark brown or black solid that is often used in its hydrated form. This compound is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . It is a commonly used starting material in ruthenium chemistry and has significant applications in various scientific and industrial fields .

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalysis in Organic Reactions

Ruthenium(III) chloride hydrate is widely recognized for its catalytic properties in organic synthesis. It serves as a catalyst in several key reactions:

- Oxidation Reactions : It facilitates the oxidation of alcohols to aldehydes and ketones. For instance, it has been employed in the selective oxidation of fatty alcohols to their corresponding aldehydes .

- Acylation Reactions : This compound catalyzes acylation processes involving alcohols, phenols, and thiols at room temperature, enhancing reaction efficiency .

- Dehydrogenation : Ruthenium(III) chloride hydrate has been shown to catalyze the dehydrogenation of arylmethyl alcohols to aldehydes, which is crucial for various synthetic pathways .

- Synthesis of Complex Molecules : It has been utilized in the synthesis of complex molecules such as 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Material Science Applications

Nanoparticle Synthesis

Ruthenium(III) chloride hydrate is a precursor for synthesizing ruthenium nanoparticles, which are vital in various applications:

- Catalysts : These nanoparticles are used as catalysts in hydrogen evolution reactions and other catalytic processes due to their high surface area and unique electronic properties .

- Electrocatalysis : Ruthenium nanoparticles are explored for their potential in electrocatalytic applications, including methanol oxidation and formic acid oxidation reactions .

Thin Film Deposition

The compound is employed in the fabrication of thin films for electronic applications:

- Microelectromechanical Systems (MEMS) : Ruthenium films are used in MEMS devices due to their excellent conductivity and thermal stability .

- Integrated Circuits : Thin films of ruthenium are utilized in the production of memory devices and integrated circuits, enhancing device performance .

Biological Applications

Recent studies have highlighted the potential biological activity of ruthenium compounds:

- Anticancer Properties : Research indicates that ruthenium(III) chloride hydrate may induce apoptosis in cancer cells, making it a candidate for developing new anticancer therapies . Its ability to interact with biological molecules is attributed to its unique oxidation states.

Environmental Applications

Ruthenium(III) chloride hydrate has also found applications in environmental chemistry:

- Dye-Sensitized Solar Cells (DSSCs) : It is used as a sensitizer in DSSCs, providing an alternative to traditional silicon-based photovoltaic cells. The compound's ability to absorb light and facilitate electron transfer is crucial for energy conversion processes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Oxidation, acylation, dehydrogenation | High efficiency and selectivity |

| Material Science | Nanoparticle synthesis, thin film deposition | Enhanced conductivity and stability |

| Biological Research | Anticancer activity | Potential therapeutic effects |

| Environmental Chemistry | Dye-sensitized solar cells | Alternative energy source |

Case Studies

-

Selective Oxidation of Fatty Alcohols :

- A study demonstrated that ruthenium(III) chloride hydrate effectively catalyzes the selective oxidation of fatty alcohols to aldehydes under mild conditions, showcasing its utility in green chemistry approaches.

-

Synthesis of Ruthenium Nanoparticles :

- Researchers synthesized ruthenium nanoparticles using RuCl₃·xH₂O as a precursor, demonstrating their application in catalytic hydrogen evolution reactions with improved efficiency compared to traditional catalysts.

-

Anticancer Research :

- Investigations into the anticancer properties of ruthenium complexes derived from RuCl₃·xH₂O revealed promising results, with certain compounds showing significant cytotoxic effects against various cancer cell lines.

Mecanismo De Acción

Target of Action

Ruthenium(III) chloride hydrate primarily targets cancer cells . It has been found to be cytotoxic against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .

Mode of Action

Ruthenium(III) chloride hydrate interacts with its targets through the formation of ruthenium (III) complexes . These complexes interact with cancer cells, leading to the release of reactive oxygen species intracellularly . This could indicate that they are involved in cell apoptosis .

Biochemical Pathways

It is known that the compound’s interaction with cancer cells leads to the release ofreactive oxygen species . These species can interact with cellular components and may cause damage to biomolecules such as DNA .

Pharmacokinetics

It is known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Ruthenium(III) chloride hydrate’s action is its cytotoxic effect on cancer cells . The compound’s interaction with these cells leads to the release of reactive oxygen species, which may cause damage to biomolecules such as DNA . This damage could potentially lead to cell apoptosis .

Action Environment

The action of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic and its hydrate form is soluble in water . Therefore, the presence of water and humidity in the environment could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Ruthenium(III) chloride hydrate is used as a starting material in ruthenium chemistry . It acts as a precursor to many ruthenium compounds, which finds application as catalysts in asymmetric hydrogenation and alkene metathesis . It serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Cellular Effects

Ruthenium(III) chloride hydrate has been found to have cytotoxic effects on various cancer cell lines . For example, it has been found to have high cytotoxic activity against MCF-7 and HeLa cells . During the interaction of the complexes with the cancer MCF-7 cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis .

Molecular Mechanism

It is known that it can interact with DNA, albumin, and apotransferrin . These interactions could potentially influence its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that RuCl3 vapour decomposes into the elements at high temperatures . The enthalpy change at 750 °C (1020 K), ΔdissH1020, has been estimated as +240 kJ/mol .

Metabolic Pathways

Ruthenium(III) chloride hydrate is known to be involved in the oxidation process

Transport and Distribution

It is known that chloride compounds can conduct electricity when fused or dissolved in water .

Subcellular Localization

It is known that chloride materials can be decomposed by electrolysis to chlorine gas and the metal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. In the original synthesis, chlorination was conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrated form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .

Industrial Production Methods: Industrially, ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated salt .

Análisis De Reacciones Químicas

Types of Reactions: Ruthenium(III) chloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in these reactions .

Common Reagents and Conditions:

Reduction: It can be reduced to form ruthenium nanoparticles, which have applications in catalysis and material science.

Substitution: Ruthenium(III) chloride hydrate can participate in substitution reactions to form various ruthenium complexes.

Major Products:

Oxidation: Aldehydes from fatty alcohols.

Reduction: Ruthenium nanoparticles.

Substitution: Various ruthenium complexes.

Comparación Con Compuestos Similares

- Rhodium(III) chloride

- Iron(III) chloride

- Ruthenium(III) bromide

- Ruthenium tetroxide

Comparison: Ruthenium(III) chloride hydrate is unique due to its versatile catalytic properties and its ability to participate in a wide range of chemical reactions. Compared to rhodium(III) chloride and iron(III) chloride, ruthenium(III) chloride hydrate has superior catalytic activity in oxidation and hydrogenation reactions . Ruthenium(III) bromide and ruthenium tetroxide also exhibit catalytic properties, but ruthenium(III) chloride hydrate is more commonly used in research and industrial applications due to its stability and ease of handling .

Actividad Biológica

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a transition metal complex that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug delivery and tissue engineering.

Ruthenium(III) chloride hydrate is a coordination compound of ruthenium, characterized by its ability to form complexes with various ligands. The hydrated form typically contains 1-3 water molecules per formula unit, influencing its solubility and reactivity. The chemical formula can be represented as RuCl₃·xH₂O, where x varies depending on the hydration state.

Anticancer Activity

Ruthenium complexes have emerged as promising candidates in cancer therapy due to their selective cytotoxicity against cancer cells. Research indicates that Ru(III) compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Studies have shown that Ru(III) complexes can undergo reduction to Ru(II), which then interacts with cellular components such as DNA and proteins. This interaction can lead to DNA damage and subsequent cell death in cancerous cells while sparing normal cells .

- Case Study : A study investigated the effects of Ru(III) complexes on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results demonstrated significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutics, suggesting a potential for reduced side effects .

| Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ru(III)-STZ | MCF-7 | 200 | DNA binding, apoptosis induction |

| Ru(III)-SMZ | PC3 | 150 | Protein interaction, ROS generation |

Antimicrobial Activity

Ruthenium(III) chloride hydrate has also been studied for its antimicrobial properties. Recent findings suggest that it enhances the activity of traditional antibiotics against both Gram-positive and Gram-negative bacteria.

- Antibiotic Synergy : Research has shown that the coordination of sulfonamide antibiotics with Ru(III) ions significantly increases their antibacterial efficacy. For instance, the complexation with sulfanilamide resulted in a 33% reduction in the minimum inhibitory concentration (MIC) needed to inhibit bacterial growth .

- Microbial Testing : The antimicrobial activity was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that Ru(III) complexes exhibited higher antibacterial activity compared to their free ligand counterparts.

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Increase (%) |

|---|---|---|---|

| STZ-Ru(III) | S. aureus | 50 | +33 |

| SMZ-Ru(III) | E. coli | 70 | +28 |

Catalytic Applications

Beyond its biological activities, ruthenium(III) chloride hydrate is widely utilized as a catalyst in organic synthesis due to its ability to facilitate various reactions under mild conditions.

- Catalytic Efficiency : It is known for its high selectivity in hydrogenation and oxidation reactions, making it valuable in pharmaceutical synthesis . Its role as a catalyst extends to environmental applications such as carbon dioxide reduction processes, showcasing its versatility beyond medicinal chemistry .

Drug Delivery and Tissue Engineering

Recent advancements have explored the use of Ru(III) complexes in drug delivery systems and tissue engineering:

- Electrospinning Techniques : Ruthenium-based polymers have been incorporated into electrospun fibers for applications in skin tissue engineering. These fibers can release drugs in a controlled manner while exhibiting antibacterial properties .

- Biocompatibility Studies : Preliminary studies indicate that Ru(III)-based materials are biocompatible, suggesting potential for use in biomedical applications where both drug delivery and antimicrobial activity are desired.

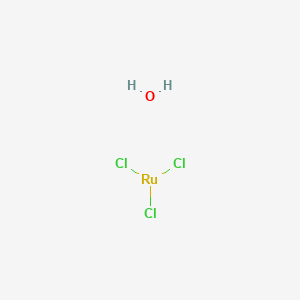

Propiedades

Número CAS |

14898-67-0 |

|---|---|

Fórmula molecular |

Cl3H2ORu |

Peso molecular |

225.4 g/mol |

Nombre IUPAC |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

Clave InChI |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.Cl[Ru](Cl)Cl |

SMILES canónico |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.